
2-(3-Chlorophenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chlorophenyl)quinoline-4-carbohydrazide” is a biochemical compound used for proteomics research . It has a molecular formula of C16H12ClN3O and a molecular weight of 297.74 .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)quinoline-4-carbohydrazide” is defined by its molecular formula, C16H12ClN3O . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenyl)quinoline-4-carbohydrazide” are not fully detailed in the available resources. The molecular weight is given as 297.74 .Scientific Research Applications
Anti-Breast Cancer Activity
The compound has been studied for its potential as an anti-breast cancer agent . A series of novel quinoline analogs, including 2-(3-Chlorophenyl)quinoline-4-carbohydrazide, were synthesized and evaluated for their anticancer activity against a breast cancer cell line, MDA-MB-231 . The results showed that all the compounds exhibited significant anticancer activity as compared to standard cisplatin . In particular, compound 6j exhibited promising anti-breast cancer activity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial activity . The antibacterial activity was tested against Gram-positive bacteria (Staphylococcus aureus 6538p and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) using the agar well diffusion method . The results showed that all the compounds exhibited less antibacterial activity as compared to standard streptomycin . However, compound 6h was found to be the best molecule among them .
Molecular Docking
Molecular docking studies showed the interaction of compound 6j with the active site amino acid of Human Carbonic Anhydrase I , Protein Kinase A , and Kinesin Spindle Protein . This suggests that the compound could potentially interact with these proteins and affect their function, which could have implications in various biological processes and diseases.
Proteomics Research
The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify novel drug targets, and understand the mechanisms of disease.
Drug Development
Based on the results of these studies, compounds like 2-(3-Chlorophenyl)quinoline-4-carbohydrazide can be further optimized to develop potent antibacterial and anticancer drugs .
Synthesis of Novel Quinoline Derivatives
This compound is used in the synthesis of novel quinoline derivatives . These derivatives can be synthesized from aniline through multi-step reactions in good yields . All analogues are confirmed by spectral characterization, namely, FT-IR, MS, 1H-NMR, and 13C-NMR .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting neuronal signaling.
Mode of Action
This could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neuronal signaling .
properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLYGXWLDNERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
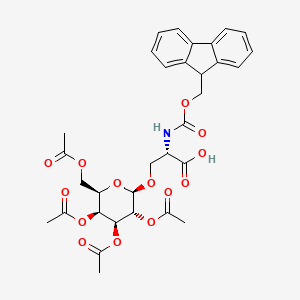

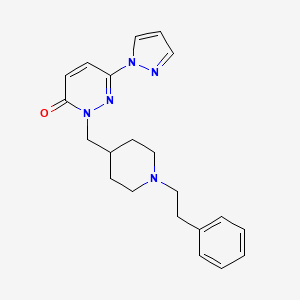
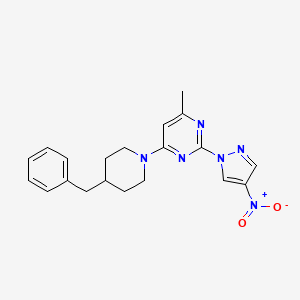
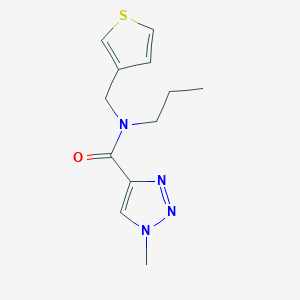

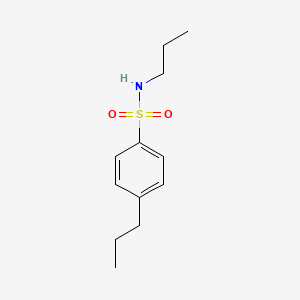
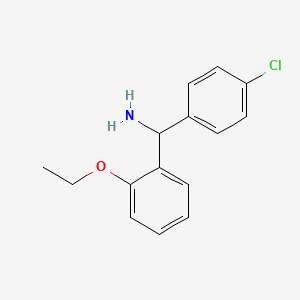

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)
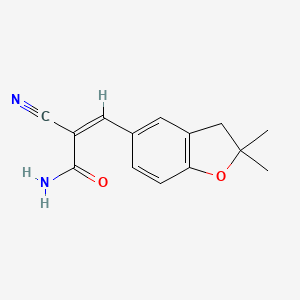
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)